molecular formula C13H11N3O5 B5911069 N-[3-(acetylamino)phenyl]-5-nitro-2-furamide

N-[3-(acetylamino)phenyl]-5-nitro-2-furamide

Cat. No. B5911069
M. Wt: 289.24 g/mol
InChI Key: FXSSSPHKIZWHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has since been used for the treatment of various bacterial and parasitic infections. Furazolidone is a broad-spectrum antibiotic that works by inhibiting bacterial growth and replication.

Mechanism of Action

Furazolidone works by inhibiting the activity of bacterial enzymes such as nitroreductase and NADH oxidase. This results in the production of reactive oxygen species that damage bacterial DNA and proteins, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various enzymes such as ATPase, RNA polymerase, and DNA gyrase. It has also been shown to affect the structure and function of bacterial cell membranes.

Advantages and Limitations for Lab Experiments

Furazolidone has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable under a wide range of conditions. However, it has several limitations, including its potential toxicity and the development of bacterial resistance.

Future Directions

There are several future directions for the study of Furazolidone. One area of research is the development of new analogs with improved antibacterial and antiprotozoal properties. Another area of research is the study of the mechanism of action of Furazolidone and its effects on bacterial physiology. Additionally, the potential use of Furazolidone in combination with other antibiotics is an area of interest for future research.
Conclusion:
Furazolidone is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. Its mechanism of action involves the inhibition of bacterial enzymes, ultimately leading to bacterial death. Furazolidone has several advantages for use in laboratory experiments, but also has limitations such as potential toxicity and bacterial resistance. Future research directions include the development of new analogs and the study of its effects on bacterial physiology.

Synthesis Methods

The synthesis of Furazolidone involves the reaction of 3-acetylaminoacetophenone with 5-nitro-2-furoic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

Furazolidone has been extensively studied for its antibacterial and antiprotozoal properties. It has been used in the treatment of various bacterial infections such as typhoid fever, cholera, and urinary tract infections. It has also been used to treat parasitic infections such as giardiasis and trichomoniasis.

properties

IUPAC Name

N-(3-acetamidophenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-8(17)14-9-3-2-4-10(7-9)15-13(18)11-5-6-12(21-11)16(19)20/h2-7H,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSSSPHKIZWHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-carboxamide, 5-nitro-N-(3-acetylaminophenyl)-

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